Furo[2,3-b]pyridine-6-carboxamide
Overview
Description
Furo[2,3-b]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the broader class of furo[2,3-b]pyridines, which are known for their potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine-6-carboxamide typically involves multi-step processes. One common method starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of various catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furo[2,3-b]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Furo[2,3-b]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating cellular signaling pathways and enzyme inhibition.
Medicine: this compound derivatives have shown promise as anticancer agents, with studies demonstrating their cytotoxic activity against various cancer cell lines
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit key enzymes involved in cancer cell proliferation, such as serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2) . Molecular docking studies have revealed strong binding affinities, suggesting that the compound disrupts critical cellular signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-6-carboxamide: Similar in structure but contains a sulfur atom instead of oxygen.
Pyrrolo[2,3-b]pyridine-6-carboxamide: Contains a nitrogen atom in the fused ring system.
Oxadiazolopyridine: Another fused pyridine derivative with distinct biological activities.
Uniqueness: Furo[2,3-b]pyridine-6-carboxamide stands out due to its unique oxygen-containing heterocyclic structure, which imparts distinct electronic properties and reactivity. This uniqueness contributes to its potent biological activities and makes it a valuable scaffold in drug design .
Properties
IUPAC Name |
furo[2,3-b]pyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)6-2-1-5-3-4-12-8(5)10-6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKBEVLTGNKHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440982 | |
Record name | Furo[2,3-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-77-8 | |
Record name | Furo[2,3-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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